molecular formula C19H16N4O3 B6135221 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6135221
M. Wt: 348.4 g/mol
InChI Key: ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
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Description

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound belonging to the class of pyrido[4,3-b][1,6]naphthyridines This compound is characterized by its unique structure, which includes an amino group, a methoxybenzyl group, and a pyrido-naphthyridine core

Preparation Methods

The synthesis of 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves several steps. One common synthetic route starts with the readily available 2-amino-3-cyano-1-(4-methoxybenzyl)tetrahydroindole and methyl 2-aminoindole-3-carboxylate. The key steps include the use of methyl 3-methoxycrotonate for pyridine-ring annelation and the application of the 4-methoxybenzyl moiety as a protecting group for the indole nitrogen . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structure and functional groups. In medicine, it may be explored for its potential to interact with specific biological targets, making it a candidate for drug development. Additionally, its unique fluorescence properties make it useful in various industrial applications, including the development of photonic materials and optical chemosensors .

Mechanism of Action

The mechanism of action of 2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The amino and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of enzymes or receptors involved in key biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds such as 2-amino-9H-pyrido[2,3-b]indole and 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole. These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the methoxybenzyl group in this compound imparts unique properties, making it distinct from its analogs .

Properties

IUPAC Name

2-amino-8-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-26-13-4-2-12(3-5-13)11-22-8-6-16-14(18(22)24)10-15-17(21-16)7-9-23(20)19(15)25/h2-10H,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAFNYZQTLKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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